molecular formula C21H31N3O3 B2727716 N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 953200-02-7

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2727716
CAS No.: 953200-02-7
M. Wt: 373.497
InChI Key: QMWPVMCQJGEXOM-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopentyl group, and a methoxy-methylphenyl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Methoxy-Methylphenyl Moiety: This step involves the reaction of the piperidine derivative with a methoxy-methylphenyl compound under specific conditions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification Techniques: Employing advanced purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide
  • **N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(5-methylphenyl)ethanediamide

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15-7-8-19(27-2)18(13-15)23-21(26)20(25)22-14-16-9-11-24(12-10-16)17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWPVMCQJGEXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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